molecular formula C21H26FN3O4S B2454553 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 897618-89-2

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2454553
CAS No.: 897618-89-2
M. Wt: 435.51
InChI Key: YHQVFSYAKBZLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-20-8-2-17(3-9-20)16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-6-4-18(22)5-7-19/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQVFSYAKBZLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a sulfonyl group, which is further connected to an acetamide structure. The presence of the fluorine atom on the phenyl ring is expected to enhance the compound's biological activity and lipophilicity, potentially improving its pharmacokinetic properties.

Synthesis Overview:

  • Formation of the Piperazine Derivative: Cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
  • Introduction of the Fluorophenyl Group: Nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
  • Sulfonylation: Reactions with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
  • Coupling with Acetamide: Amide bond formation techniques to couple the sulfonyl ethyl piperazine derivative with 4-methoxyphenyl acetamide.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the piperazine ring facilitates interaction with biological targets.

In Vitro Studies

In vitro studies have demonstrated several key biological activities:

  • Anti-inflammatory Properties: The compound exhibits significant anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties that could aid in the treatment of neurodegenerative diseases .
  • Inhibition of Metalloproteinases: The compound has been identified as a potential inhibitor of matrix metalloproteinase 12 (MMP-12), which plays a critical role in extracellular matrix remodeling and is implicated in cancer metastasis .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySignificant reduction in pro-inflammatory cytokines in cell culture models
NeuroprotectiveEnhanced neuronal survival in models of neurodegeneration
Metalloproteinase InhibitionInhibition of MMP-12 activity observed in enzymatic assays

Case Study: Neuroprotection in Alzheimer's Models
A study evaluated the neuroprotective effects of this compound on neuronal cells subjected to amyloid-beta toxicity. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to controls, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the piperazine-sulfonyl moiety with the acetamide backbone. Key steps include sulfonylation of the piperazine derivative (e.g., using sulfonyl chlorides) and subsequent nucleophilic substitution or amide coupling (e.g., EDC/HOBt-mediated reactions). Optimization requires monitoring reaction intermediates via TLC/HPLC and adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature gradients to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups) and assess rotational conformers .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C21_{21}H25_{25}FN3_3O4_4S) with <2 ppm error .
  • HPLC-PDA : Quantify purity (>95%) using reverse-phase columns (C18) and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How does the compound’s solubility profile influence in vitro assay design?

  • Methodology : Solubility in polar solvents (e.g., DMSO for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) must be empirically tested via nephelometry. For low aqueous solubility (<10 µM), use surfactants (e.g., Tween-80) or cyclodextrin-based formulations to prevent aggregation in cell-based assays .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interactions with serotonin or dopamine receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses within receptor active sites (e.g., 5-HT1A_{1A} or D2_2 receptors), focusing on sulfonyl-piperazine interactions with conserved aspartate residues .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, with RMSD/RMSF analysis to identify critical binding motifs .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based)?

  • Methodology :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR activity).
  • Metabolite Screening : Use LC-MS to identify prodrug activation or off-target metabolites in hepatic microsomes, which may explain discrepancies .

Q. What strategies improve the compound’s metabolic stability for in vivo pharmacokinetic studies?

  • Methodology :

  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., piperazine sulfonyl group) via human liver microsome incubations. Introduce steric hindrance (e.g., methyl groups) or fluorine substitutions to block oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkers to enhance oral bioavailability .

Q. How do crystallographic studies inform polymorph screening and formulation development?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., C=O···H-N interactions) and packing motifs to identify stable polymorphs .
  • DSC/TGA : Correlate thermal transitions (melting points, decomposition) with crystallinity data to select optimal solid forms for tablet/capsule formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.